3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
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Overview
Description
3-(tert-Butoxycarbonyl)-3-azabicyclo[320]heptane-6-carboxylic acid is a bicyclic compound that features a unique structural motif
Scientific Research Applications
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality, followed by cyclization with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism by which 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid exerts its effects depends on its specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different functional groups or substituents. Examples include:
- 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-4-carboxylic acid .
Uniqueness
The uniqueness of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid lies in its specific structural features and the presence of the tert-butoxycarbonyl protecting group, which can influence its reactivity and applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(10(14)15)9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZAZVZDNQLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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